4-(2-aminoethoxy)-6-methyl-2H-pyran-2-one hydrochloride
Description
4-(2-Aminoethoxy)-6-methyl-2H-pyran-2-one hydrochloride is a synthetic pyrone derivative characterized by a six-membered lactone ring (pyran-2-one) substituted with a methyl group at position 6 and a 2-aminoethoxy chain at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C₈H₁₁NO₃·HCl, with a molecular weight of 205.64 g/mol (calculated from , which lists the free base molecular weight as 169.18 g/mol). The aminoethoxy group introduces both hydrophilic and basic properties, distinguishing it from simpler pyrone derivatives.
Properties
IUPAC Name |
4-(2-aminoethoxy)-6-methylpyran-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-6-4-7(11-3-2-9)5-8(10)12-6;/h4-5H,2-3,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEVTWVWIOYXMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-hydroxy-6-methyl-2H-pyran-2-one Intermediate
A commonly reported approach involves the following steps:
- Starting Materials: Phenol derivatives and methyl chloroacetate
- Reaction Conditions: Potassium carbonate as base in N,N-dimethylformamide (DMF) at 50 °C for 12 hours
- Workup: The reaction mixture is poured into water, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to yield the intermediate phenoxyacetic acid derivatives
- Conversion to Acid Chloride: Treatment with oxalyl chloride and catalytic DMF at room temperature for 12 hours yields phenoxyacetyl chloride intermediates
This intermediate is crucial for further functionalization at the 4-position of the pyran ring.
Alkylation with 2-aminoethoxy Group
- The phenoxyacetyl chloride intermediate is reacted with 2-aminoethanol or its derivatives in dichloromethane at 0 °C, followed by the addition of triethylamine and 4-dimethylaminopyridine (DMAP) as catalysts.
- The reaction mixture is stirred for 12 hours at 0 °C to room temperature.
- Post-reaction workup includes washing with aqueous hydrochloric acid, saturated sodium chloride solution, drying over anhydrous sodium sulfate, and concentration.
- The crude product is purified by recrystallization or preparative chromatography.
This step introduces the 2-aminoethoxy substituent onto the 4-position of the pyran-2-one ring.
Formation of Hydrochloride Salt
- The free base form of 4-(2-aminoethoxy)-6-methyl-2H-pyran-2-one is dissolved in an appropriate solvent like ethanol.
- Hydrogen chloride gas or hydrochloric acid solution is bubbled or added to the solution under controlled temperature to form the hydrochloride salt.
- The salt is isolated by filtration and dried under vacuum.
This salt formation improves compound stability and facilitates handling in pharmaceutical applications.
Alternative Synthetic Routes
Magnesium Methanolate Mediated Synthesis
- Magnesium metal is heated in anhydrous methanol to form magnesium methanolate.
- 4-Methoxy-6-methyl-2-pyrone is added along with aldehydes under reflux conditions (60 °C) for 3-6 hours.
- The reaction mixture is cooled, dried in vacuo, and then suspended in acetic acid for extraction with ethyl acetate.
- Purification is achieved via preparative HPLC.
This method yields analogues of 6-methyl-2H-pyran-2-one derivatives with moderate yields (~23%) and can be adapted for aminoethoxy substitution with appropriate amine-aldehyde precursors.
Data Table Summarizing Key Preparation Parameters
Research Findings and Analytical Data
- Yields: Typical yields for alkylation and coupling steps range from 70% to 80%, with hydrochloride salt formation near quantitative.
- Purification: Preparative HPLC and recrystallization are effective for obtaining high-purity material.
- Characterization: $$^{1}H$$ and $$^{13}C$$ NMR spectra confirm the structure; high-resolution mass spectrometry (HRMS) verifies molecular weight.
- Melting Points: Recorded for intermediates and final hydrochloride salt to confirm purity and identity.
- Safety: Handling precautions include moisture exclusion and inert atmosphere for sensitive intermediates.
Chemical Reactions Analysis
4-(2-aminoethoxy)-6-methyl-2H-pyran-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminoethoxy group can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
4-(2-aminoethoxy)-6-methyl-2H-pyran-2-one hydrochloride has been investigated for its potential therapeutic applications:
- Enzyme Inhibition : Research indicates that this compound inhibits key enzymes involved in the methionine biosynthesis pathway, particularly cystathionine beta-lyase and cystathionine gamma-lyase. This inhibition can significantly impact metabolic processes and has potential implications for treating metabolic disorders.
- Antitumor Activity : Studies have shown that analogs of 4-(2-aminoethoxy)-6-methyl-2H-pyran-2-one exhibit cytotoxic effects against various human cancer cell lines. For instance, certain derivatives demonstrated significant tumor cell growth inhibition with effective doses (ED50) ranging from 0.059 to 0.090 μM .
| Compound | Cell Line Tested | ED50 (μM) |
|---|---|---|
| Compound 27 | A549 (Lung Cancer) | 0.059 |
| Compound 27 | DU145 (Prostate Cancer) | 0.090 |
| Compound 13 | KB (Nasopharyngeal Carcinoma) | 1.23 |
| Compound 13 | SK-BR-3 (Breast Cancer) | 2.02 |
Agriculture
The compound also shows promise in agricultural applications:
- Inhibition of Ethylene Production : It has been studied for its ability to inhibit ethylene production in plant cells, which is crucial for regulating plant growth and development. This property could be beneficial in extending the shelf life of fruits and vegetables by delaying ripening processes.
Case Study 1: Antitumor Effects
A study explored the cytotoxic effects of several pyranone derivatives, including those related to this compound. The results indicated that modifications to the pyranone structure could enhance antitumor activity, establishing preliminary structure-activity relationships (SAR) that guide future drug design .
Case Study 2: Agricultural Applications
Research conducted on the application of this compound in agricultural settings demonstrated its effectiveness in reducing ethylene production in tomatoes. This led to an extended shelf life and improved post-harvest quality, showcasing its potential as a natural growth regulator.
Mechanism of Action
The mechanism of action of 4-(2-aminoethoxy)-6-methyl-2H-pyran-2-one hydrochloride involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with target molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Key Pyrone Derivatives
Substituent Effects on Bioactivity
- Aminoethoxy vs. Hydroxyl/Methoxy: The aminoethoxy group introduces a primary amine, enabling hydrogen bonding and ionic interactions with biological targets. For example, 4-(alkyloxy)-6-methyl-2H-pyran-2-ones exhibit quorum-sensing inhibition, but the aminoethoxy variant may show enhanced binding affinity due to its amine moiety ().
Stability and Reactivity
- Hydrolysis Susceptibility: The pyrone ring’s lactone group is hydrolytically labile. However, electron-donating substituents like methoxy () or aminoethoxy may slow hydrolysis compared to electron-withdrawing groups.
- Salt Forms : The hydrochloride salt improves aqueous solubility but may reduce stability in humid environments compared to free bases (e.g., 4-methoxy analogs in ).
Biological Activity
4-(2-aminoethoxy)-6-methyl-2H-pyran-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.
The compound features a pyranone ring, which is known for its diverse biological activities. The aminoethoxy substituent is crucial for its interaction with biological targets. This compound has been studied for various applications, including enzyme inhibition and anticancer properties.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which could be beneficial in treating diseases that rely on enzyme activity.
- Receptor Interaction : It interacts with specific receptors, potentially modulating their functions and influencing various biological pathways.
Structure-Activity Relationships (SAR)
Research has established preliminary SAR for this compound and its analogs:
- Cytotoxicity : In vitro studies have indicated that modifications to the pyranone ring can significantly enhance cytotoxic effects against tumor cells. For instance, analogs with specific substituents demonstrated increased potency, with effective doses (ED50) ranging from 0.059 to 0.090 μM .
- Selectivity : Certain structural modifications have been linked to improved selectivity towards cancer cell lines, suggesting that the design of new derivatives could lead to more effective anticancer agents .
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound:
-
In Vitro Studies :
- Compounds derived from this structure were tested against various human tumor cell lines, including A549 (lung cancer) and DU145 (prostate cancer). Results indicated significant inhibitory activity, particularly with certain analogs .
- A study reported that the most active derivatives exhibited ED50 values as low as 0.059 μM against tumor cells, highlighting their potential as effective anticancer agents .
- Mechanistic Insights :
Enzyme Inhibition
The compound has also been explored for its ability to inhibit specific enzymes that play roles in various diseases:
- Enzyme Targets : Studies indicate that this compound can inhibit enzymes involved in metabolic processes, potentially leading to therapeutic applications in metabolic disorders.
Case Studies
Several case studies have highlighted the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against multiple cancer cell lines with low ED50 values. |
| Study 2 | Investigated enzyme inhibition and found potential applications in metabolic disease treatment. |
| Study 3 | Explored modifications to the pyranone structure that enhanced selectivity and potency against cancer cells. |
Q & A
Q. How can the molecular structure of 4-(2-aminoethoxy)-6-methyl-2H-pyran-2-one hydrochloride be confirmed experimentally?
- Methodological Answer: Structural confirmation typically involves a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For crystalline derivatives, single-crystal X-ray diffraction provides definitive proof of stereochemistry and substituent positioning. Infrared (IR) spectroscopy can validate functional groups like the pyran-2-one carbonyl stretch (~1700 cm⁻¹) and the ammonium chloride moiety. Cross-referencing with synthetic intermediates (e.g., oxidation/reduction products) helps resolve ambiguities .
Q. What are the recommended synthetic routes for preparing this compound?
- Methodological Answer: A plausible route involves: (i) Etherification : Reacting 4-hydroxy-6-methyl-2H-pyran-2-one with 2-chloroethylamine hydrochloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the aminoethoxy group. (ii) Acidification : Treating the free base with HCl in anhydrous ethanol to form the hydrochloride salt. Key challenges include minimizing hydrolysis of the pyranone ring during reaction. Purification via recrystallization (e.g., ethanol/water) ensures high purity .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer: The hydrochloride salt is expected to exhibit high water solubility due to ionic character. Stability studies should assess:
- pH dependence : Hydrolysis of the pyranone ring may occur under strongly acidic/basic conditions.
- Light sensitivity : Store in amber vials at –20°C to prevent degradation.
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during aminoethoxy group introduction?
- Methodological Answer: Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Kinetic studies under varying temperatures (25–60°C) and solvent polarities (DMF vs. acetonitrile) can identify optimal yields. Post-reaction quenching with ice water reduces byproduct formation .
Q. What analytical strategies resolve contradictions in reported spectral data for pyran-2-one derivatives?
- Methodological Answer: Discrepancies in NMR chemical shifts may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or tautomerism. Compare experimental data with computational predictions (DFT calculations) to validate assignments. For conflicting bioactivity reports, replicate assays under standardized conditions (e.g., cell line, incubation time) to isolate variables .
Q. How can the compound’s potential bioactivity be evaluated against inflammation or oxidative stress targets?
- Methodological Answer:
- In vitro assays : Test inhibition of cyclooxygenase-2 (COX-2) or reactive oxygen species (ROS) scavenging in macrophage models (e.g., RAW 264.7 cells).
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying substituents on the pyranone ring) to identify critical functional groups.
- Mechanistic studies : Use western blotting or qPCR to assess downstream signaling pathways (e.g., NF-κB, Nrf2) .
Q. What chromatographic methods are effective for separating stereoisomers or degradation products?
- Methodological Answer: Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers. For polar degradation products, hydrophilic interaction liquid chromatography (HILIC) coupled with charged aerosol detection (CAD) improves resolution. Validate methods using spiked samples and mass spectrometry .
Q. How do electronic effects of the aminoethoxy group influence the compound’s reactivity in nucleophilic additions?
- Methodological Answer: The electron-donating aminoethoxy group increases electron density at the pyranone carbonyl, reducing electrophilicity. Reactivity can be probed via kinetic studies with nucleophiles (e.g., Grignard reagents). Computational modeling (e.g., Fukui indices) predicts regioselectivity in substitution reactions .
Contradictions and Validation
- reports potassium permanganate (KMnO₄) as an oxidant for pyranone derivatives, but conflicting protocols may arise due to substrate-specific reactivity. Validate by comparing oxidation products (e.g., lactone vs. diketone formation) under controlled conditions .
- details dopamine hydrochloride’s solubility, but extrapolation to the target compound requires empirical testing due to structural differences (e.g., pyranone vs. catechol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
